molecular formula C29H34O13 B068071 Matteuorienate B CAS No. 161161-69-9

Matteuorienate B

Cat. No.: B068071
CAS No.: 161161-69-9
M. Wt: 590.6 g/mol
InChI Key: GFQPYMAACFELLT-IZPXHLOXSA-N
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Description

Matteuorienate B is a C-methylated flavonoid isolated from the rhizomes of Matteuccia orientalis Trev. (Japanese royal fern) . It belongs to a class of bioactive flavonoids characterized by a carboxyl group at the C-3' position and a methyl substitution on the flavonoid backbone . First reported in 1994, this compound exhibits potent aldose reductase (AR) inhibitory activity (IC₅₀ in the nanomolar range), making it a promising candidate for managing diabetic complications such as cataracts and neuropathy . Its structure was elucidated via 2D-NMR and chemical derivatization, though the absolute configuration at C-3' remains partially unresolved .

Properties

CAS No.

161161-69-9

Molecular Formula

C29H34O13

Molecular Weight

590.6 g/mol

IUPAC Name

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid

InChI

InChI=1S/C29H34O13/c1-13-22(34)21-16(30)9-17(15-7-5-4-6-8-15)40-27(21)14(2)26(13)42-28-25(37)24(36)23(35)18(41-28)12-39-20(33)11-29(3,38)10-19(31)32/h4-8,17-18,23-25,28,34-38H,9-12H2,1-3H3,(H,31,32)/t17-,18+,23+,24-,25+,28-,29?/m0/s1

InChI Key

GFQPYMAACFELLT-IZPXHLOXSA-N

SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=CC=C4)O

Isomeric SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)O[C@@H](CC2=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=CC=C4)O

Synonyms

matteuorienate B

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid typically involves multiple steps. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the pentanoic acid backbone. The hydroxyl groups are then added through selective hydroxylation reactions. The final step involves the coupling of the chromenyl moiety with the pentanoic acid backbone under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Flavonoids

Matteuorienate B shares structural similarities with other C-methyl flavonoids from Matteuccia orientalis, including Matteuorienate A and C (Table 1). Key differentiating features include:

  • Position of carboxyl group : this compound has a carboxyl group at C-3', while Matteuorienate A and C differ in substituent positions .
  • Methylation pattern: All three compounds share a C-methyl group on the flavonoid core, but variations in hydroxylation and glycosylation influence solubility and bioavailability .

Table 1: Structural Comparison of this compound with Analogues

Compound Source Key Structural Features Aldose Reductase IC₅₀
This compound Matteuccia orientalis C-3' carboxyl, C-methyl, no glycosylation ~5 nM
Matteuorienate A Matteuccia orientalis C-4' carboxyl, C-methyl ~7 nM
Matteuorienate C Matteuccia orientalis C-2' carboxyl, C-methyl ~10 nM
Ouratea biflavonoids Ouratea spectabilis Biflavonoid structure, lacking carboxyl ~50 nM
Chrysanthemum flavanone glycosides Chrysanthemum indicum Glycosylated flavanones, hydroxyl groups ~100 nM

Pharmacological Activity and Structure-Activity Relationships (SAR)

The carboxyl group at C-3' is critical for this compound’s AR inhibition, as its removal reduces activity by >90% . Comparative studies highlight:

  • Potency: this compound (IC₅₀ ~5 nM) is ~2x more potent than Matteuorienate A and ~10x more potent than non-carboxylated flavonoids like biflavonoids from Ouratea spectabilis .

Comparative Analysis with Other Aldose Reductase Inhibitors

This compound outperforms several structurally distinct AR inhibitors:

Biflavonoids from Ouratea spectabilis: These lack carboxyl groups and exhibit moderate AR inhibition (IC₅₀ ~50 nM), emphasizing the necessity of carboxylation for high potency .

Flavanone glycosides from Chrysanthemum indicum: Glycosylation improves solubility but reduces AR affinity (IC₅₀ ~100 nM) due to steric hindrance .

Synthetic inhibitors (e.g., Epalrestat) : While clinically used, synthetic inhibitors often have higher IC₅₀ values (~150 nM) and side effects like hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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